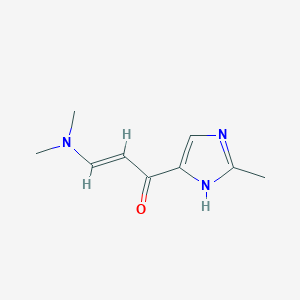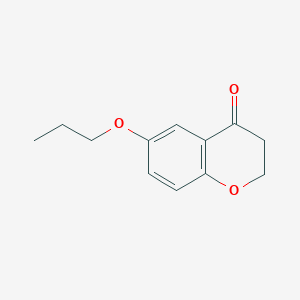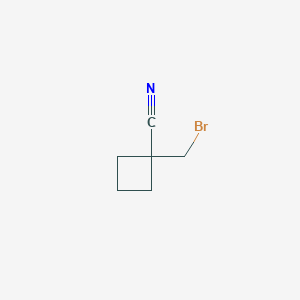
2-acetamido-N-(2-methoxyphenyl)-4-methylsulfonylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-acetamido-N-(2-methoxyphenyl)-4-methylsulfonylbutanamide, also known as Celecoxib, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation associated with arthritis. Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor, which means that it works by blocking the production of prostaglandins, which are responsible for causing pain and inflammation in the body.
作用機序
2-acetamido-N-(2-methoxyphenyl)-4-methylsulfonylbutanamide works by selectively inhibiting the COX-2 enzyme, which is responsible for producing prostaglandins that cause pain and inflammation in the body. By blocking the production of these prostaglandins, this compound reduces pain and inflammation without affecting the production of other prostaglandins that are important for maintaining normal physiological functions.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including reducing inflammation, pain, and fever. This compound also has anti-cancer properties, as it inhibits the growth and proliferation of cancer cells. In addition, this compound has been shown to have neuroprotective effects, as it reduces inflammation and oxidative stress in the brain.
実験室実験の利点と制限
One advantage of using 2-acetamido-N-(2-methoxyphenyl)-4-methylsulfonylbutanamide in lab experiments is that it is a selective COX-2 inhibitor, which means that it has fewer side effects than other NSAIDs that also inhibit the COX-1 enzyme. However, one limitation of using this compound in lab experiments is that it can be toxic to certain cell types at high concentrations, which can limit its usefulness in certain types of experiments.
将来の方向性
There are several future directions for research on 2-acetamido-N-(2-methoxyphenyl)-4-methylsulfonylbutanamide, including exploring its potential therapeutic applications in other diseases, such as Parkinson's disease and multiple sclerosis. In addition, future research could focus on developing new formulations of this compound that are more effective and have fewer side effects. Finally, future research could explore the use of this compound in combination with other drugs to enhance its therapeutic effects.
合成法
The synthesis of 2-acetamido-N-(2-methoxyphenyl)-4-methylsulfonylbutanamide involves several steps, starting with the reaction of 4-methylsulfonylbenzene with ethyl 2-bromoacetate to form 4-methylsulfonylphenyl-2-acetoxyacetate. This intermediate is then reacted with 2-methoxyaniline to form 2-acetamido-N-(2-methoxyphenyl)-4-methylsulfonylbenzamide, which is subsequently treated with butyllithium and then methyl iodide to yield this compound.
科学的研究の応用
2-acetamido-N-(2-methoxyphenyl)-4-methylsulfonylbutanamide has been extensively studied for its potential therapeutic applications in a variety of diseases, including cancer, Alzheimer's disease, and cardiovascular disease. In cancer research, this compound has been shown to inhibit tumor growth and induce apoptosis in a variety of cancer cell lines, including breast, lung, and colon cancer. In Alzheimer's disease research, this compound has been shown to reduce inflammation and improve cognitive function in animal models. In cardiovascular disease research, this compound has been shown to reduce the risk of heart attacks and strokes in patients with a history of cardiovascular disease.
特性
IUPAC Name |
2-acetamido-N-(2-methoxyphenyl)-4-methylsulfonylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5S/c1-10(17)15-12(8-9-22(3,19)20)14(18)16-11-6-4-5-7-13(11)21-2/h4-7,12H,8-9H2,1-3H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOZLRFZIAZXAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCS(=O)(=O)C)C(=O)NC1=CC=CC=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(5E)-5-[[2-(4-chlorophenyl)sulfanyl-5-nitrophenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2670892.png)
![N-[(2-Phenoxyphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2670893.png)
![3-(4-Ethoxyphenyl)spiro[1,3-thiazolidine-2,3'-indoline]-4,7-dione](/img/structure/B2670894.png)






![5-Chloro-1-[(4-chlorophenyl)methyl]-3-methylpyrazole-4-carbaldehyde](/img/structure/B2670907.png)